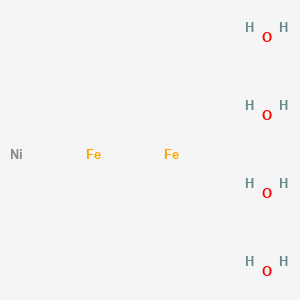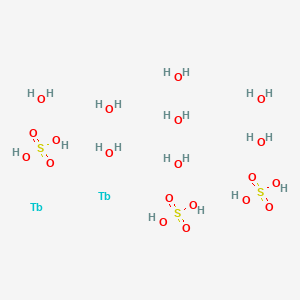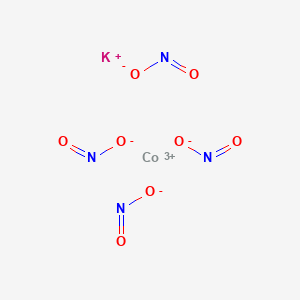
Cobalt(3+) potassium tetranitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(3+) potassium tetranitrite is a coordination compound consisting of potassium ions, cobalt ions in the +3 oxidation state, and tetranitrite ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;cobalt(3+);tetranitrite typically involves the reaction of cobalt(III) salts with potassium nitrite under controlled conditions. One common method is to dissolve cobalt(III) chloride in water and add potassium nitrite solution slowly while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete formation of the complex. The resulting product is filtered, washed with cold water, and dried under vacuum .
Industrial Production Methods
Industrial production of potassium;cobalt(3+);tetranitrite follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+) potassium tetranitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: The tetranitrite ligands can be substituted by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the use of excess ligand and heating to facilitate the exchange.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Cobalt(3+) potassium tetranitrite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, such as magnetic fluids and supercapacitors.
Mechanism of Action
The mechanism of action of potassium;cobalt(3+);tetranitrite involves the interaction of the cobalt center with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The tetranitrite ligands can also participate in coordination and substitution reactions, influencing the overall reactivity of the compound. These interactions can affect various molecular pathways, including those involved in catalysis and biological activity .
Comparison with Similar Compounds
Similar Compounds
Sodium cobaltinitrite: A similar coordination compound with sodium ions instead of potassium.
Cobalt(III) nitrate: Another cobalt(III) complex with nitrate ligands.
Cobalt(III) chloride: A simpler cobalt(III) complex with chloride ligands.
Uniqueness
Cobalt(3+) potassium tetranitrite is unique due to its specific combination of potassium, cobalt(3+), and tetranitrite ligands, which confer distinct chemical properties and reactivity. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
potassium;cobalt(3+);tetranitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.K.4HNO2/c;;4*2-1-3/h;;4*(H,2,3)/q+3;+1;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBUPPBSFCQDN-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[Co+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoKN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)

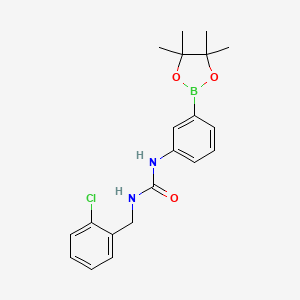
![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)

![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)

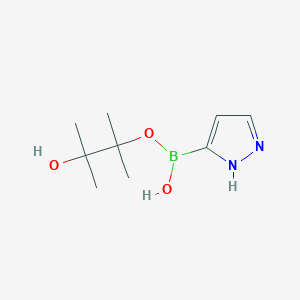
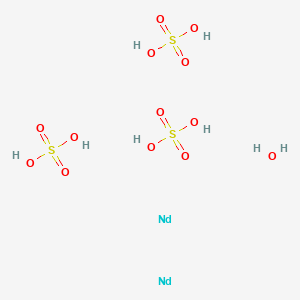
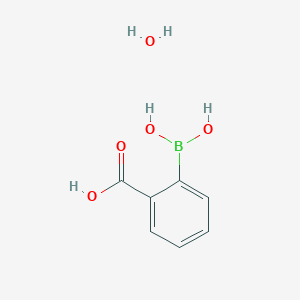
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
